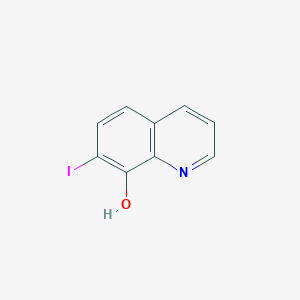

7-Iodoquinolin-8-ol

CAS No.: 7385-89-9

Cat. No.: VC8291678

Molecular Formula: C9H6INO

Molecular Weight: 271.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7385-89-9 |

|---|---|

| Molecular Formula | C9H6INO |

| Molecular Weight | 271.05 g/mol |

| IUPAC Name | 7-iodoquinolin-8-ol |

| Standard InChI | InChI=1S/C9H6INO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H |

| Standard InChI Key | AXKOGJAAENJJFI-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C(C=C2)I)O)N=C1 |

| Canonical SMILES | C1=CC2=C(C(=C(C=C2)I)O)N=C1 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

7-Iodoquinolin-8-ol, systematically named 7-iodo-8-hydroxyquinoline, belongs to the quinoline family, a class of heterocyclic aromatic compounds. Its structure consists of a bicyclic framework comprising a benzene ring fused to a pyridine ring, with an iodine atom at position 7 and a hydroxyl group at position 8 . The presence of these substituents confers distinct electronic and steric properties, influencing its reactivity and biological activity.

Physicochemical Properties

The compound’s physical properties are critical for its pharmacokinetic behavior:

The low pKa suggests weak acidic character, likely due to the hydroxyl group, while the high density reflects the heavy iodine atom . Its insolubility in water necessitates formulation strategies for biomedical applications.

Pharmacological Activity and Mechanisms

Anticancer Effects

7-Iodoquinolin-8-ol exhibits pronounced cytotoxicity against human osteosarcoma and leukemia (HL-60) cell lines, with IC₅₀ values in the low micromolar range . Key mechanisms include:

-

Mitochondrial Dysregulation: Binding to mitochondrial membranes disrupts the electron transport chain, reducing ATP synthesis by >50% and elevating reactive oxygen species (ROS) levels by 3–5 fold .

-

Hsp90 Inhibition: By binding to the ATPase domain of heat shock protein 90 (Hsp90), it prevents client protein stabilization, leading to proteasomal degradation of oncogenic targets (e.g., AKT, RAF-1) .

Apoptosis Induction

In HL-60 cells, the compound activates caspase-3 and caspase-9, triggering apoptotic pathways. Flow cytometry analyses show a 40–60% increase in apoptotic cells after 24-hour exposure at 10 µM .

Therapeutic Applications

Oncology

The compound’s dual mechanism—simultaneously targeting energy metabolism and protein homeostasis—makes it a candidate for multidrug-resistant cancers. Synergistic effects with taxanes and anthracyclines have been hypothesized but require validation .

Neurodegenerative Diseases

Although direct evidence is lacking for 7-iodoquinolin-8-ol, structural analogs like clioquinol (5-chloro-7-iodo derivative) inhibit amyloid-beta aggregation in Alzheimer’s models . This suggests potential cross-application, warranting further study.

Future Directions

-

Structure-Activity Relationships: Modifying the quinoline core (e.g., introducing fluorine at position 5) could enhance blood-brain barrier penetration for neurological applications.

-

Nanoparticle Formulations: Lipid-based carriers may improve aqueous solubility and tumor targeting.

-

Combination Therapies: Pairing with PARP inhibitors or immune checkpoint blockers could exploit synthetic lethality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume